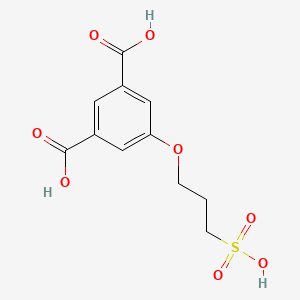

5-(3-Sulphopropoxy)isophthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Sulphopropoxy)isophthalic acid: is an organic compound with the molecular formula C11H12O8S . It is a derivative of isophthalic acid, where a sulphopropoxy group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Sulphopropoxy)isophthalic acid typically involves the reaction of isophthalic acid with 3-chloropropyl sulfonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of isophthalic acid reacts with the chloropropyl sulfonic acid to form the sulphopropoxy derivative. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Sulphopropoxy)isophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulphopropoxy group to a hydroxyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

Chemistry: 5-(3-Sulphopropoxy)isophthalic acid is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of polymers, dyes, and pharmaceuticals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .

Medicine: Its derivatives are being investigated for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors. It is also employed in the formulation of advanced materials with enhanced properties .

Mechanism of Action

The mechanism of action of 5-(3-Sulphopropoxy)isophthalic acid involves its interaction with specific molecular targets. The sulphopropoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, depending on the target .

Comparison with Similar Compounds

Isophthalic acid: The parent compound, lacking the sulphopropoxy group.

Terephthalic acid: A structural isomer of isophthalic acid with different substitution patterns.

Phthalic acid: Another isomer with distinct chemical properties

Uniqueness: 5-(3-Sulphopropoxy)isophthalic acid is unique due to the presence of the sulphopropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and ability to interact with biological targets, making it valuable in various applications .

Biological Activity

5-(3-Sulphopropoxy)isophthalic acid is a derivative of isophthalic acid, which has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound has the molecular formula C11H12O8S and a molecular weight of 288.28 g/mol. The compound features a sulfonate group that may enhance its solubility and biological activity compared to other isophthalic acid derivatives.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Recent studies indicate that derivatives of isophthalic acid, including this compound, can act as type-2 protein kinase inhibitors. This mechanism is crucial in cancer therapies as it can disrupt signaling pathways that promote tumor growth and survival .

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including liver (HepG2), breast (MCF-7), and leukemia (K562) cells. The compound demonstrated an IC50 value ranging from 3.42 to 8.84 µM across different cell lines, indicating potent anti-cancer properties .

Cytotoxicity Studies

A comparative analysis of the cytotoxic effects of this compound against various cancer cell lines is summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 3.42 | Apoptosis induction |

| HL-60 | 7.04 | Cell cycle arrest |

| MCF-7 | 4.91 | Inhibition of proliferation |

| HepG2 | 8.84 | Disruption of metabolic pathways |

Case Study: Anticancer Activity

In a study published in PubMed, researchers synthesized several isophthalic acid derivatives, including this compound, and evaluated their anticancer properties. The findings revealed that this compound not only inhibited the growth of cancer cells but also induced apoptosis through the activation of caspase pathways .

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. Preliminary data suggest low acute toxicity with an LD50 greater than 2000 mg/kg in animal models, indicating a favorable safety margin for potential therapeutic applications . However, comprehensive long-term studies are necessary to fully understand its safety profile.

Properties

CAS No. |

93820-01-0 |

|---|---|

Molecular Formula |

C11H12O8S |

Molecular Weight |

304.27 g/mol |

IUPAC Name |

5-(3-sulfopropoxy)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C11H12O8S/c12-10(13)7-4-8(11(14)15)6-9(5-7)19-2-1-3-20(16,17)18/h4-6H,1-3H2,(H,12,13)(H,14,15)(H,16,17,18) |

InChI Key |

UTCFIWKVMIMCFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)OCCCS(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.